
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate is a chemical compound with the molecular formula C13H16BrNO6S and a molecular weight of 394.24 g/mol. It is a useful research chemical often employed as a building block in organic synthesis. The compound features a bromine atom, a sulfamoyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to a benzoate ester.
Métodos De Preparación
The synthesis of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Sulfamoylation: The sulfamoyl group is introduced using sulfamoyl chloride or a similar reagent in the presence of a base.
Boc Protection: The tert-butoxycarbonyl (Boc) group is added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: Finally, the esterification of the carboxylic acid group is carried out using methanol and a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a precursor to bioactive molecules.
Material Science: The compound is used in the preparation of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological studies, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparación Con Compuestos Similares
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate can be compared with other similar compounds:
Methyl 2-bromo-5-nitrobenzoate: This compound features a nitro group instead of a sulfamoyl group, leading to different reactivity and applications.
Methyl 2-bromo-5-chlorobenzoate: The presence of a chlorine atom instead of a sulfamoyl group results in distinct chemical properties and uses.
Methyl 2-bromo-5-methoxybenzoate: The methoxy group imparts different electronic and steric effects compared to the sulfamoyl group.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Propiedades
Número CAS |
1272756-19-0 |
|---|---|
Fórmula molecular |
C18H32N4S |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(6S)-6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C18H32N4S/c1-2-10-22(11-9-13-3-5-14(19)6-4-13)15-7-8-16-17(12-15)23-18(20)21-16/h13-15H,2-12,19H2,1H3,(H2,20,21)/t13?,14?,15-/m0/s1 |
Clave InChI |
CJSNSEJQHILRQM-NRXISQOPSA-N |
SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)OC |
SMILES isomérico |
CCCN(CCC1CCC(CC1)N)[C@H]2CCC3=C(C2)SC(=N3)N |
SMILES canónico |
CCCN(CCC1CCC(CC1)N)C2CCC3=C(C2)SC(=N3)N |
Sinónimos |
Methyl N-Boc-2-broMo-5-sulfaMoylbenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B572509.png)
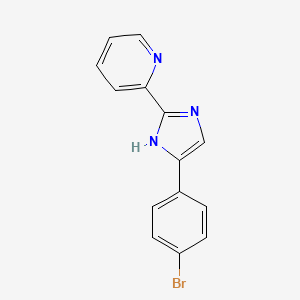
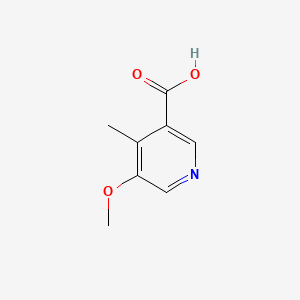
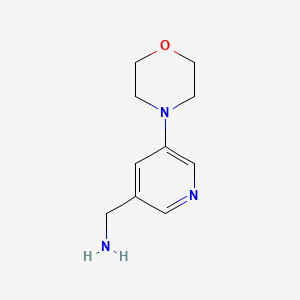
![2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B572514.png)
![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)
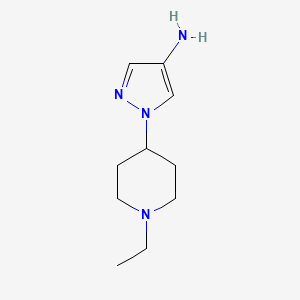
![2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572520.png)
![N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B572521.png)
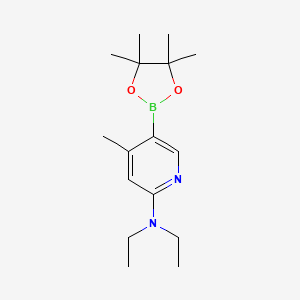
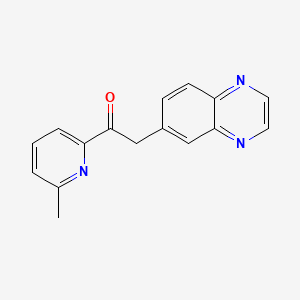
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine](/img/structure/B572527.png)
![6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572529.png)
![5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572532.png)
